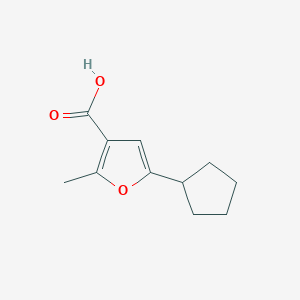
5-Cyclopentyl-2-methylfuran-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopentyl-2-methylfuran-3-carboxylic acid is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This compound is a derivative of furan, a heterocyclic organic compound characterized by a five-membered aromatic ring containing one oxygen atom. The presence of a cyclopentyl group and a carboxylic acid functional group makes this compound unique and versatile in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopentyl-2-methylfuran-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation of cyclopentanone with ethyl acetoacetate, followed by cyclization and subsequent oxidation to introduce the furan ring and carboxylic acid group . The reaction conditions typically involve the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the Suzuki-Miyaura coupling reaction, which utilizes palladium-catalyzed cross-coupling of boronic acids with halogenated furans . This method offers high yields and selectivity, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopentyl-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the furan ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Br2, Cl2) or nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Furan-2,3-dicarboxylic acid derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated furan derivatives.
Wissenschaftliche Forschungsanwendungen
5-Cyclopentyl-2-methylfuran-3-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Cyclopentyl-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, including enzyme inhibition and receptor binding . The carboxylic acid group can form hydrogen bonds with target proteins, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furoic acid: A simpler furan derivative with a carboxylic acid group at the 2-position.
3-Furoic acid: Similar to 2-furoic acid but with the carboxylic acid group at the 3-position.
5-Methyl-2-furoic acid: Contains a methyl group at the 5-position and a carboxylic acid group at the 2-position.
Uniqueness
5-Cyclopentyl-2-methylfuran-3-carboxylic acid is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to simpler furan derivatives .
Eigenschaften
Molekularformel |
C11H14O3 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
5-cyclopentyl-2-methylfuran-3-carboxylic acid |
InChI |
InChI=1S/C11H14O3/c1-7-9(11(12)13)6-10(14-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,12,13) |
InChI-Schlüssel |
XXPRDUCRVWNASC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(O1)C2CCCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


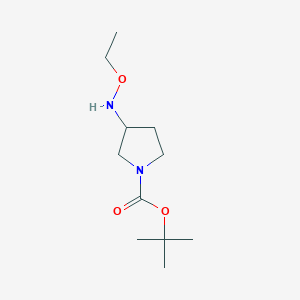
![2-(morpholin-4-yl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13205813.png)
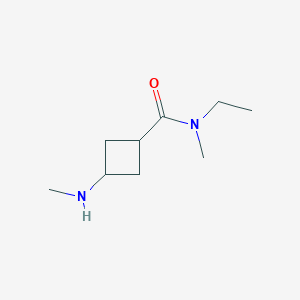

![Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate](/img/structure/B13205829.png)
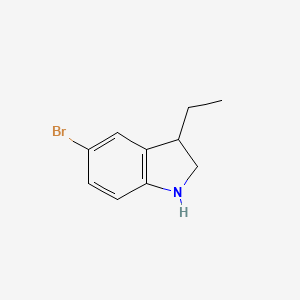
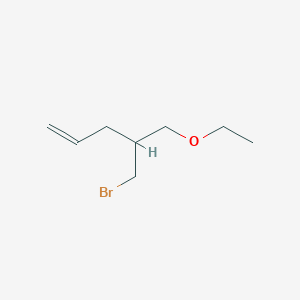
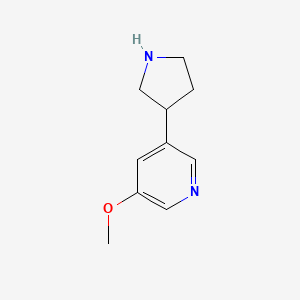
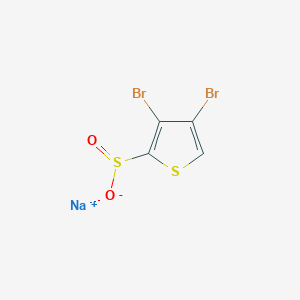

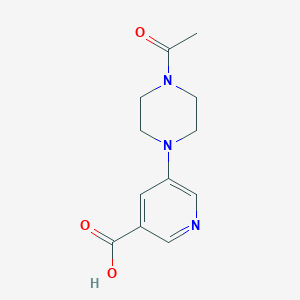
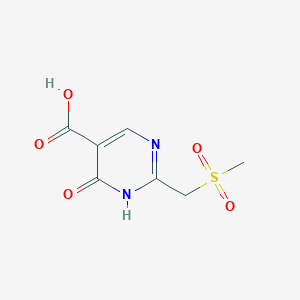

methanol](/img/structure/B13205888.png)
